
2-(Morpholin-4-yl)ethyl 3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Morpholin-4-yl)ethyl 3-methylbenzoate is a chemical compound that belongs to the group of benzoates. It is widely used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Morpholin-4-yl)ethyl 3-methylbenzoate is not well understood. However, it is believed to interact with various proteins and DNA through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. It is also believed to induce conformational changes in proteins and DNA, which lead to altered biological activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, carbonic anhydrase, and butyrylcholinesterase. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have antibacterial and antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(Morpholin-4-yl)ethyl 3-methylbenzoate in lab experiments is its unique properties. It is a fluorescent probe, which allows for the study of protein-protein interactions and binding affinity of various compounds with proteins and DNA. Additionally, it is a cross-linking agent, which allows for the study of protein-protein interactions. However, one of the limitations of using this compound in lab experiments is its toxicity. It is toxic to cells at high concentrations, which limits its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 2-(Morpholin-4-yl)ethyl 3-methylbenzoate in scientific research. One of the future directions is the study of its interactions with various proteins and DNA. Additionally, it can be used as a tool to study the conformational changes in proteins and DNA. Another future direction is the development of new compounds based on this compound, which can have improved properties and reduced toxicity. Finally, it can be used in the development of new drugs for the treatment of various diseases such as cancer and bacterial infections.
Conclusion
In conclusion, this compound is a unique chemical compound that has various scientific research applications. It is used as a fluorescent probe, cross-linking agent, and reagent in the synthesis of various organic compounds. It has been shown to have various biochemical and physiological effects, including inhibition of enzyme activity, induction of apoptosis, and antibacterial and antifungal activity. While it has advantages in lab experiments, its toxicity limits its use in certain experiments. There are several future directions for the use of this compound, including the study of its interactions with various proteins and DNA, the development of new compounds, and the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(Morpholin-4-yl)ethyl 3-methylbenzoate involves the reaction between 3-methylbenzoic acid and morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF). The product is then purified by column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
2-(Morpholin-4-yl)ethyl 3-methylbenzoate is widely used in scientific research due to its unique properties. It is used as a reagent in the synthesis of various organic compounds. It is also used as a fluorescent probe to study the binding affinity of various compounds with proteins and DNA. Additionally, it is used as a cross-linking agent to study the protein-protein interactions.
Propiedades
Fórmula molecular |
C14H19NO3 |
|---|---|
Peso molecular |
249.3 g/mol |
Nombre IUPAC |
2-morpholin-4-ylethyl 3-methylbenzoate |
InChI |
InChI=1S/C14H19NO3/c1-12-3-2-4-13(11-12)14(16)18-10-7-15-5-8-17-9-6-15/h2-4,11H,5-10H2,1H3 |
Clave InChI |
MMUPCRBGIJZGFN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OCCN2CCOCC2 |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)OCCN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



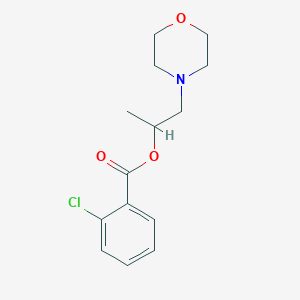
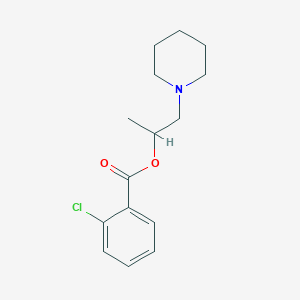

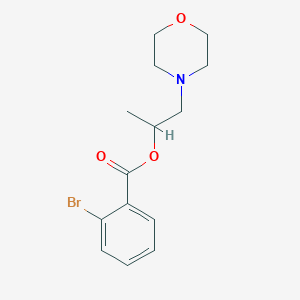
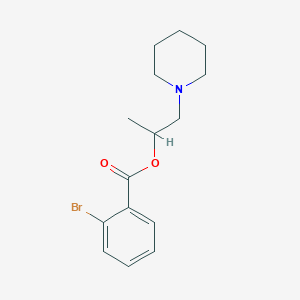

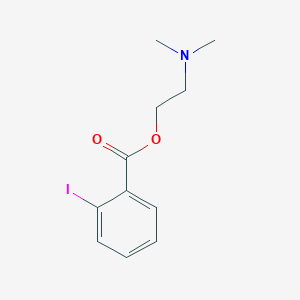
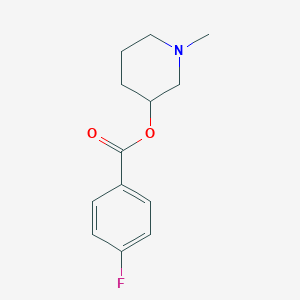
![2-[(Dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate](/img/structure/B295047.png)

![1-Azabicyclo[2.2.2]oct-3-yl 3,4-dimethoxybenzoate](/img/structure/B295052.png)


